2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C15H12Cl2N6O3S3 and its molecular weight is 491.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Research efforts have focused on the synthesis of compounds with the 1,3,4-thiadiazole moiety, indicating significant antibacterial activity against both gram-negative and gram-positive bacteria. For example, studies have synthesized N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, showing potential as antibacterial agents with moderate anti-enzymatic potential. These compounds have demonstrated marvelous activity compared to standard antibiotics against specific bacterial strains (S. Z. Siddiqui et al., 2014).
Anticancer Properties
The design of drug-like small molecules with anticancer properties through pharmacophore hybridization approach has been explored, particularly using 1,3,4-thiadiazole and dichloroacetic acid moieties. This synthesis approach aims at creating novel non-condensed pyrazoline-bearing hybrid molecules demonstrating significant anticancer activity in vitro (I. Yushyn et al., 2022).
Enzyme Inhibition for Cancer Therapy
Compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been evaluated as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS), highlighting their therapeutic potential in cancer therapy. Such compounds have shown to inhibit the growth of cancer cells both in vitro and in vivo models, providing a foundation for further investigation into GLS inhibition as a cancer treatment strategy (K. Shukla et al., 2012).
Antioxidant and Antitumor Evaluation
Further research has explored the synthesis and evaluation of 1,3,4-thiadiazole derivatives for their antioxidant and antitumor activities. Certain derivatives have been found to exhibit promising activities in vitro, contributing to the development of potential therapeutic agents in the treatment of cancer and oxidative stress-related diseases (M. Lelyukh et al., 2021).
Antibacterial, Hemolytic, and Thrombolytic Activity
Novel series of oxadiazole derivatives have been synthesized and evaluated for their antibacterial, hemolytic, and thrombolytic activities. These compounds have shown significant inhibition against selected bacterial strains and demonstrated low toxicity, indicating their potential for clinical studies in the treatment of cardiovascular diseases and infections (-. Aziz-Ur-Rehman et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N6O3S3/c1-7-20-21-13(28-7)19-12(25)6-27-15-23-22-14(29-15)18-11(24)5-26-10-3-2-8(16)4-9(10)17/h2-4H,5-6H2,1H3,(H,18,22,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCBLCTSDMBNVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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